5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine
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Overview
Description
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide is a complex organic compound that features a unique arrangement of pyridine and thiadiazolo-pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives and thiadiazolo-pyrazine intermediates, followed by oxidation to introduce the oxide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its favorable electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is explored for its use in dye-sensitized solar cells (DSSCs) as a sensitizer.
Mechanism of Action
The mechanism by which 2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide exerts its effects involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transport through its conjugated system . In medicinal applications, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound shares a similar thiadiazolo-pyridine core but differs in its substituents.
Thiazolo[4,5-b]pyridine derivatives: These compounds have a similar structural motif but with variations in the heterocyclic rings.
Uniqueness
2-(6-(Pyridin-2-yl)-[1,2,5]thiadiazolo[3,4-b]pyrazin-5-yl)pyridine1-oxide is unique due to its specific arrangement of pyridine and thiadiazolo-pyrazine rings, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
CAS No. |
89573-60-4 |
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Molecular Formula |
C14H8N6OS |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
5-(1-oxidopyridin-1-ium-2-yl)-6-pyridin-2-yl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H8N6OS/c21-20-8-4-2-6-10(20)12-11(9-5-1-3-7-15-9)16-13-14(17-12)19-22-18-13/h1-8H |
InChI Key |
FWZBSTGPXDHUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=NSN=C3N=C2C4=CC=CC=[N+]4[O-] |
Origin of Product |
United States |
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